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Introduction to Trimethylaluminum (TMA) for
Surface Passivation
Trimethylaluminum (TMA), with the chemical formula Al(CH₃)₃, is a pyrophoric liquid widely

used as a precursor in chemical vapor deposition (CVD) and, most notably, atomic layer

deposition (ALD). In the context of materials science and semiconductor device fabrication,

TMA is the primary aluminum source for depositing high-quality, ultra-thin films of aluminum

oxide (Al₂O₃). These Al₂O₃ films have demonstrated exceptional performance in the surface

passivation of various materials, including silicon, III-V compound semiconductors, and

perovskites.[1]

Surface passivation is a critical process that reduces the electronic activity of defects at a

semiconductor's surface. These defects can act as recombination centers for charge carriers

(electrons and holes), which is detrimental to the performance of electronic and optoelectronic

devices like transistors and solar cells.[1] Effective passivation minimizes this recombination,

leading to improved device efficiency and stability.[1]

Al₂O₃ films grown from TMA provide excellent surface passivation through a combination of two

mechanisms:
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Chemical Passivation: This involves the reduction of the density of interface traps (Dᵢₜ) by

satisfying dangling bonds at the semiconductor surface.[1][2] For instance, at the crystalline

silicon (c-Si) interface, an interfacial layer of silicon oxide (SiOₓ) is formed during deposition

and subsequent annealing, which chemically passivates the surface.[3]

Field-Effect Passivation: This mechanism is driven by a high density of fixed negative

charges (Qf) within the Al₂O₃ layer, typically on the order of 10¹² to 10¹³ cm⁻².[2][4] This built-

in electric field repels minority carriers (electrons in p-type semiconductors) from the surface,

effectively shielding them from the interface defects and thus reducing surface

recombination.[1][4]

ALD is the preferred method for depositing these passivation layers due to its ability to produce

highly conformal, uniform films with precise, atomic-level thickness control, even at low

temperatures.[5][6]

Application: Surface Passivation of Crystalline
Silicon (c-Si)
The use of TMA to deposit Al₂O₃ is a state-of-the-art passivation technique for both p-type and

n-type silicon surfaces, widely adopted in the photovoltaic industry to produce high-efficiency

solar cells.[2][7]

Signaling Pathway: ALD Chemistry for Al₂O₃ Deposition
The thermal ALD process for Al₂O₃ using TMA and water (H₂O) is a binary reaction sequence.

Each cycle consists of four steps:

TMA Pulse: TMA is introduced into the reactor and reacts with the hydroxyl (-OH) groups on

the substrate surface.

Purge: Excess TMA and gaseous byproducts (methane, CH₄) are purged from the chamber

with an inert gas like nitrogen (N₂).

H₂O Pulse: Water vapor is introduced and reacts with the surface-bound methyl (-CH₃)

groups.
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Purge: Excess water and byproducts are purged, leaving a hydroxylated surface ready for

the next cycle.

The overall reaction is: 2Al(CH₃)₃ + 3H₂O → Al₂O₃ + 6CH₄.[6]

One ALD Cycle

1. TMA Pulse
Al(CH₃)₃ reacts with surface -OH

2. N₂ Purge
Remove excess TMA
and CH₄ byproduct

Self-limiting reaction

3. H₂O Pulse
Reacts with surface -CH₃

4. N₂ Purge
Remove excess H₂OSurface regeneration

Start next cycle

Click to download full resolution via product page

Thermal ALD cycle for Al₂O₃ using TMA and H₂O.

Protocol 1: Thermal ALD of Al₂O₃ on Crystalline Silicon
This protocol describes a typical thermal ALD process for depositing a 10 nm Al₂O₃ passivation

layer on a p-type silicon wafer.

1. Substrate Preparation: a. Use p-type float-zone (FZ) <100> silicon wafers.[8] b. Perform a

standard RCA clean or equivalent solvent clean to remove organic and metallic contaminants.

c. To create a hydrogen-terminated surface, dip the wafers in a dilute hydrofluoric acid (HF)

solution (e.g., 2% HF for 1 minute) immediately before loading into the ALD reactor. d. Rinse

with deionized (DI) water and dry with a nitrogen gun.

2. ALD Process: a. Load the prepared wafers into the ALD reactor. b. Set the deposition

temperature (Tdep) to between 100°C and 200°C. A lower temperature of 100°C can yield

excellent results after annealing.[8] c. Set the TMA precursor source temperature to maintain

sufficient vapor pressure (typically room temperature). d. Set the H₂O precursor source

temperature similarly. e. Execute the ALD cycles. For a growth rate of ~1.0-1.1 Å/cycle,

approximately 90-100 cycles are needed for a 10 nm film.[8]

TMA pulse: 0.015 seconds.[8]
N₂ purge: 8 seconds.[8]
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H₂O pulse: 0.015 seconds.[8]
N₂ purge: 8 seconds.[8]

3. Post-Deposition Annealing: a. After deposition, transfer the wafers to a rapid thermal

annealing (RTA) furnace or a conventional tube furnace. b. Anneal the samples in a nitrogen

(N₂) atmosphere for 5-10 minutes.[7][8] c. The optimal annealing temperature (Tann) is typically

between 200°C and 400°C. An anneal at 200°C for 5 minutes has been shown to produce an

effective carrier lifetime of 1 ms.[8]

Data Presentation: TMA Passivation of Silicon
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Parameter Value Substrate Outcome Reference

Deposition Temp. 100°C p-type FZ Si
Growth per

cycle: 1.0 Å
[8]

Deposition Temp. 150-200°C p-type FZ Si
Growth per

cycle: 1.1 Å
[8]

Film Thickness 10 nm p-type FZ Si

Required for

optimal chemical

and field-effect

passivation.

[8]

Annealing Temp. 200°C p-type FZ Si

Effective carrier

lifetime (τeff): 1

ms.

[8]

Annealing Temp. 200-300°C p-type FZ Si

Optimal range for

overall surface

passivation.

[8]

Annealing Temp. ≥300°C p-type FZ Si

Max negative

fixed charge

(Qox): >3.0 x

10¹² cm⁻².

[8]

Annealing Temp. ≤250°C p-type FZ Si

Min interface trap

density (Dᵢₜ):

<3.0 x 10¹⁰ eV⁻¹

cm⁻².

[8]

Deposition Temp. 150°C p-type Si (p+)

Emitter

saturation

current (J₀e): ~8

fA/cm².

[4]

Application: Surface Passivation of III-V
Semiconductors
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III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Gallium Arsenide

(InGaAs) suffer from poor native oxides that create a high density of interface states, pinning

the Fermi level and limiting device performance. TMA pulses in an ALD process have been

shown to effectively "clean up" these native oxides.[9][10]

Logical Relationship: TMA "Clean-up" Effect on III-V
Surfaces
The first few pulses of TMA in an ALD process can reduce the native oxides (e.g., Ga₂O₃,

As₂O₃) on the III-V surface. This self-cleaning mechanism is crucial for forming a high-quality

dielectric-semiconductor interface.[9]

TMA's effect on passivating III-V semiconductor surfaces.

Protocol 2: ALD of Al₂O₃ on InGaAs
This protocol describes the deposition of Al₂O₃ on an InGaAs surface for passivation.

1. Substrate Preparation: a. Use MBE-grown In₀.₁₅Ga₀.₈₅As/GaAs wafers.[10] b. No specific

pre-cleaning (e.g., HF dip) is required, as the TMA will react with the native oxide layer formed

during air exposure.[10]

2. ALD Process: a. Load the wafer into the ALD reactor. b. Set the deposition temperature to

300°C.[10] c. Set the chamber pressure to 1 Torr.[10] d. Execute the ALD cycles. The

deposition rate is approximately 0.084 nm per cycle.[10][11]

TMA pulse: 3 seconds.[10][11]
Ar purge: 3 seconds.[10][11]
H₂O pulse: 3 seconds.[10][11]
Ar purge: 3 seconds.[10][11]

3. Characterization: a. The resulting interface can be characterized by X-ray Photoelectron

Spectroscopy (XPS) to confirm the removal of arsenic oxides.[10] b. Electrical characterization

of fabricated MOS capacitors can determine the interface trap density (Dᵢₜ), which can be

reduced to ~10¹² eV⁻¹ cm⁻².[10][11]

Data Presentation: TMA Passivation of InGaAs
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Parameter Value Substrate Outcome Reference

Deposition Temp. 300°C In₀.₁₅Ga₀.₈₅As
Growth per

cycle: 0.084 nm
[10][11]

Pulse/Purge

Times
3s/3s/3s/3s In₀.₁₅Ga₀.₈₅As

Self-limited

growth
[10][11]

Passivation

Result
N/A In₀.₁₅Ga₀.₈₅As

Removal of

arsenic oxides
[10][11]

Electrical Result N/A In₀.₁₅Ga₀.₈₅As
Dᵢₜ: ~10¹² eV⁻¹

cm⁻²
[10][11]

Leakage Current < 3 MV/cm In₀.₁₅Ga₀.₈₅As
10⁻⁸ to 10⁻⁹

A/cm²
[10][11]

Application: Surface Passivation of Perovskite Solar
Cells
In perovskite solar cells (PSCs), thin Al₂O₃ layers deposited via ALD can act as effective

passivation interlayers. They can reduce defect states at the perovskite surface, leading to

improved open-circuit voltage (Vₒ꜀), fill factor (FF), and overall power conversion efficiency

(PCE).[5] The deposition temperature is critical to avoid thermal degradation of the perovskite

material.[5]

Protocol 3: ALD of Al₂O₃ on MAPbI₃ Perovskite Films
1. Substrate Preparation: a. Fabricate the perovskite (e.g., MAPbI₃) film on the desired

substrate stack (e.g., FTO/TiO₂). b. Immediately transfer the perovskite-coated substrate to the

ALD reactor to minimize degradation from ambient exposure.

2. ALD Process: a. A low deposition temperature is crucial. 75°C has been identified as an

optimal temperature to passivate the surface while minimizing perovskite degradation.[5] b.

Use relatively small precursor exposures to avoid etching the perovskite.[5]

TMA exposure: 0.025 Torr·s per cycle.[5]
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H₂O exposure: 0.051 Torr·s per cycle.[5] c. Deposit a very thin layer (e.g., 5-20 cycles) of
Al₂O₃.

3. Device Completion: a. Following ALD, deposit the hole transport layer (e.g., Spiro-OMeTAD)

and the top metal contact (e.g., Au) to complete the solar cell.

Data Presentation: TMA Passivation of Perovskite Solar
Cells

Deposition
Temp.

Perovskite
Change in
Vₒ꜀

Change in
FF

Change in
PCE

Reference

75°C MAPbI₃ Improved Improved
From 18.8%

to 20.0%
[5]

125°C MAPbI₃ N/A N/A
Drastic

deterioration
[5]

Characterization Protocols
Assessing the quality of surface passivation is critical. Below are brief overviews of key

characterization techniques.

Protocol 4: Measuring Effective Carrier Lifetime (τeff)
with QSSPC
The Quasi-Steady-State Photoconductance (QSSPC) technique is a non-contact method to

measure the effective minority carrier lifetime (τeff) of a silicon wafer, which is a direct indicator

of the level of recombination (both bulk and surface). Higher τeff values indicate better

passivation.

1. Sample Preparation: a. A symmetric sample structure is required, meaning the Al₂O₃

passivation layer should be deposited on both sides of the wafer.[4]

2. Measurement: a. Place the passivated wafer in the QSSPC instrument. b. A flash lamp

illuminates the sample, generating excess carriers, while a radio frequency coil measures the

change in photoconductance. c. The instrument software calculates τeff as a function of the

excess carrier density (injection level).
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3. Data Interpretation: a. From τeff, the upper limit of the effective surface recombination

velocity (Sₑff) can be calculated using the formula: Sₑff ≤ W / (2 × τeff), where W is the wafer

thickness.[4] Lower Sₑff values signify better surface passivation.

Protocol 5: Determining Dᵢₜ and Qₒₓ with C-V
Measurements
Capacitance-Voltage (C-V) and Conductance-Voltage (G-V) measurements on Metal-Oxide-

Semiconductor (MOS) capacitor structures are powerful tools for quantifying interface quality.

1. Sample Preparation: a. Deposit the Al₂O₃ passivation layer on the semiconductor wafer. b.

Evaporate metal dots (e.g., Au or Al) through a shadow mask onto the Al₂O₃ surface to form the

top contacts of the MOS capacitors. c. Create a bottom contact on the backside of the wafer.

2. Measurement: a. Using a precision LCR meter, apply a sweeping DC bias voltage with a

superimposed small AC signal to the MOS capacitor. b. Measure the capacitance and

conductance at various frequencies (e.g., from 1 kHz to 1 MHz).

3. Data Interpretation: a. Fixed Charge (Qₒₓ): The flat-band voltage shift in the high-frequency

C-V curve is used to calculate the density of fixed charges in the oxide. b. Interface Trap

Density (Dᵢₜ): The frequency dispersion of the C-V curves in the depletion region or the peak in

the conductance curve (from G-V measurements) can be used to extract the density of

interface traps.[8][12]

Experimental Workflow: From Passivation to
Characterization
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1. Sample Preparation

2. Film Deposition

3. Post-Processing

4. Characterization
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(Activate Passivation)
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Chemical (XPS)

Click to download full resolution via product page

General workflow for TMA-based surface passivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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